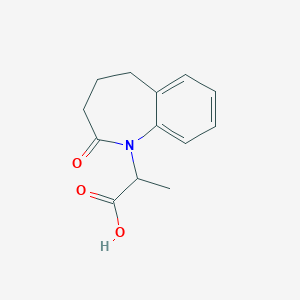

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 2,3,4,5-tetrahydro-1H-1-benzazepin derivatives involves multiple steps, including methylation, cyclization, and rearrangements. Lennon and Proctor (1979) detailed a method to obtain 2, 3, 4, 5-tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine through methylation and attempted alkylation reactions (Lennon & Proctor, 1979). Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the versatility of related ring systems (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been elucidated through various analyses, including X-ray structural analysis. Soldatenkov et al. (2012) conducted a study revealing the structural characteristics of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, emphasizing the role of base-induced rearrangements in determining the molecular configuration (Soldatenkov et al., 2012).

Aplicaciones Científicas De Investigación

Chemistry and Biological Activity

Research into the chemistry and biological activity of benzazepines, which are structurally related to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid, has shown significant findings. Benzazepines exhibit cytotoxicity towards human leukemia cells, with certain compounds demonstrating higher activity than dopamine. These compounds have also shown the potential to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting their utility in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Heterocyclic Chemistry

The exploration of 2,3-Benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has provided insights into their potential as new medicines against diseases lacking current remedies, such as specific cancer types and bacterial infections resistant to existing treatments (Földesi, Volk, & Milen, 2018).

Environmental Impact

The environmental occurrence, fate, and transformation of benzodiazepines, including their presence in wastewater and the efficiency of water treatment processes in removing these contaminants, have been a focus of study. This research is crucial for understanding the environmental impact of these compounds and developing effective removal strategies to ensure water safety (Kosjek et al., 2012).

Synthetic Applications

Investigations into the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the versatility of these compounds in synthesizing various heterocyclic systems with significant biological applications (Ibrahim, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTIVKFWBOWRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)